molecular formula C28H29NO6 B11592889 2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate

2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate

Cat. No.: B11592889
M. Wt: 475.5 g/mol
InChI Key: NGLOKDXIAGZIPR-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is an organic compound with a complex structure It is characterized by the presence of an ethylphenyl group, a dimethoxyphenyl group, and a phenylalaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with 3,4-dimethoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with phenylalanine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)acetamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine

Uniqueness

2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C28H29NO6/c1-4-19-10-12-21(13-11-19)24(30)18-35-28(32)23(16-20-8-6-5-7-9-20)29-27(31)22-14-15-25(33-2)26(17-22)34-3/h5-15,17,23H,4,16,18H2,1-3H3,(H,29,31)

InChI Key

NGLOKDXIAGZIPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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